molecular formula C22H22ClN7O2 B2926140 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide CAS No. 1171067-21-2

2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide

Cat. No.: B2926140
CAS No.: 1171067-21-2
M. Wt: 451.92
InChI Key: CUIYJSNKJLADBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a 1,2,4-oxadiazole ring and a methylamino group. The 4-chlorophenyl substituent on the oxadiazole ring and the 2,6-dimethylphenyl group on the acetamide moiety contribute to its unique electronic and steric properties. Such structural motifs are common in bioactive molecules, as pyrazole and oxadiazole rings enhance metabolic stability and facilitate hydrogen bonding interactions with biological targets . The compound’s molecular weight is approximately 483.94 g/mol (exact mass requires experimental validation), and its synthetic pathway likely involves cyclocondensation reactions of thioamide precursors or nucleophilic substitutions, as seen in analogous pyrazole-oxadiazole hybrids .

Properties

IUPAC Name

2-[5-amino-4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-(methylamino)pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN7O2/c1-12-5-4-6-13(2)18(12)26-16(31)11-30-19(24)17(21(25-3)28-30)22-27-20(29-32-22)14-7-9-15(23)10-8-14/h4-10H,11,24H2,1-3H3,(H,25,28)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUIYJSNKJLADBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(C(=N2)NC)C3=NC(=NO3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylamino)-1H-pyrazol-1-yl)-N-(2,6-dimethylphenyl)acetamide is a complex organic molecule that belongs to the class of oxadiazoles and pyrazoles. Its structural components suggest potential biological activities that warrant investigation. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H24ClN6O3C_{22}H_{24}ClN_{6}O_{3}, with a molecular weight of 450.92 g/mol. The compound features several functional groups that may influence its biological activity, including an oxadiazole ring, a pyrazole moiety, and a chlorophenyl group.

Biological Activity Overview

Research into similar compounds has indicated various biological activities such as:

  • Antimicrobial Activity : Compounds containing oxadiazole and pyrazole rings have shown potential antimicrobial properties.
  • Anticancer Activity : Many derivatives exhibit cytotoxic effects against different cancer cell lines.
  • Enzyme Inhibition : Some derivatives are known to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases.

Antimicrobial Activity

A study evaluating the antimicrobial activity of oxadiazole derivatives demonstrated significant inhibition against various bacteria and fungi. For instance, compounds with a similar structure showed minimum inhibitory concentrations (MIC) ranging from 2.74 µg/mL to over 100 µg/mL against pathogens like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

A series of oxadiazole derivatives were tested for their cytotoxic effects on human cancer cell lines. The most active compounds exhibited IC50 values less than 10 µM against breast cancer cells (MCF-7) and lung cancer cells (A549). The structure–activity relationship (SAR) indicated that the presence of electron-withdrawing groups significantly enhanced the anticancer activity .

Enzyme Inhibition

The compound's potential as an inhibitor of AChE and BChE was assessed using Ellman's spectrophotometric method. Similar compounds demonstrated IC50 values ranging from 12.8 to 99.2 µM for AChE and above 53 µM for BChE . The dual inhibition profile suggests potential applications in treating Alzheimer's disease.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound AAChE Inhibition12.8
Compound BBChE Inhibition>53
Compound CAnticancer (MCF-7)<10
Compound DAntimicrobial2.74

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest structural analogs include:

Compound Name / ID Key Structural Differences Molecular Weight (g/mol) Biological Activity Reference
Target Compound 4-chlorophenyl (oxadiazole), methylamino (pyrazole), 2,6-dimethylphenyl (acetamide) ~483.94 Not explicitly reported; inferred kinase/antimicrobial potential N/A
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () 4-methoxyphenyl (oxadiazole), methylthio (pyrazole), 2-chlorobenzyl (acetamide) 484.96 Antimicrobial activity (hypothesized)
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide () Thiazole ring, phenylpyrazole core ~406.47 Anti-inflammatory/analgesic (inferred from spectral data)
2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives () Triazole-furan hybrid, sulfanyl linker Variable (e.g., ~322.34) Anti-exudative activity (10 mg/kg dose comparable to diclofenac)

Key Comparisons

In contrast, the 4-methoxyphenyl group in ’s analog is electron-donating, which may reduce reactivity but improve solubility . The methylamino group on the pyrazole (target compound) vs. methylthio () alters hydrogen-bonding capacity and metabolic stability. Methylamino is more polar and prone to oxidation, whereas methylthio may enhance lipophilicity .

Biological Activity :

  • The 2,6-dimethylphenyl acetamide group in the target compound likely improves membrane permeability compared to the 2-chlorobenzyl group in , which may increase cytotoxicity risks due to halogenated aromatic systems .
  • Pyrazole-oxadiazole hybrids (target compound and ) are structurally distinct from triazole-furan derivatives (), which exhibit anti-exudative effects via cyclooxygenase inhibition. This suggests divergent therapeutic applications .

Synthetic Accessibility :

  • The target compound’s synthesis may require multi-step protocols involving oxadiazole ring formation via nitrile oxide cycloaddition, as seen in related 1,2,4-oxadiazole derivatives . ’s thiazole-containing analog employs simpler condensation routes, reflecting trade-offs between complexity and yield .

Research Findings

  • Noncovalent Interactions: Computational analysis (e.g., Multiwfn software) reveals that the 4-chlorophenyl group in the target compound participates in halogen bonding and π-stacking, critical for target binding. This is less pronounced in methoxy-substituted analogs .
  • Toxicity Profile: Chlorinated aromatics (e.g., 4-chlorophenyl) may pose environmental persistence concerns, as noted in Toxics Release Inventory data for similar compounds .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing this acetamide derivative, and how can reaction conditions be optimized?

The compound is synthesized via multi-step heterocyclic condensation reactions. Key steps include:

  • Heterocycle Formation : Reacting substituted oxadiazole precursors with methylamino-pyrazole intermediates under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts .
  • Purification : Post-reaction, the product is precipitated using ice-hydrochloric acid mixtures and recrystallized from ethanol to achieve >70% yield .
  • Amine/Imine Tautomerism : Monitor tautomeric ratios (e.g., 50:50 amine:imine) via 1H^1H NMR (δ 11.20–10.10 ppm for NH signals) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • 1H^1H NMR : Identifies tautomeric forms (amine vs. imine) and aromatic substitution patterns (e.g., δ 7.58 ppm for aromatic protons) .
  • FTIR : Confirms amide C=O stretching (~1650–1700 cm1^{-1}) and NH vibrations (~3300 cm1^{-1}) .
  • HOMO-LUMO Analysis : Computational studies (e.g., DFT) predict electron distribution and reactivity, with HOMO-LUMO gaps indicating charge transfer potential .

Q. How can researchers validate the purity and stability of this compound under varying conditions?

  • HPLC-MS : Quantify purity (>95%) and detect degradation products.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >250°C) .

Advanced Research Questions

Q. How can computational tools streamline the design of derivatives with enhanced bioactivity?

  • Reaction Path Search : ICReDD’s quantum chemical calculations predict feasible reaction pathways, reducing trial-and-error synthesis. For example, optimizing oxadiazole ring substitutions for improved binding affinity .
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with COMSOL Multiphysics) to prioritize derivatives for synthesis .

Q. What strategies address contradictions in spectroscopic or biological data during structure-activity relationship (SAR) studies?

  • Multi-Technique Validation : Cross-reference NMR/X-ray crystallography to resolve tautomeric ambiguities .
  • Meta-Analysis : Use cheminformatics platforms (e.g., PubChem) to compare bioactivity data across analogs, identifying outliers due to assay variability .

Q. How can AI-driven platforms enhance experimental design for this compound’s applications?

  • Autonomous Laboratories : AI algorithms (e.g., in smart labs) adjust reaction parameters in real-time based on intermediate characterization data .
  • Virtual Screening : Train models on existing oxadiazole-pyrazole datasets to predict solubility or metabolic stability .

Q. What advanced separation technologies improve yield in large-scale synthesis?

  • Membrane Chromatography : Separate polar byproducts using functionalized membranes (CRDC subclass RDF2050104) .
  • Continuous Flow Reactors : Enhance mixing and heat transfer for exothermic steps (e.g., triazole cyclization) .

Methodological Notes

  • Data Integrity : Use encrypted platforms (e.g., blockchain-backed databases) to ensure reproducibility and secure sensitive data .
  • Ethical Compliance : Adhere to non-clinical use guidelines; derivatives are strictly for in vitro testing (e.g., anti-exudative activity assays) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.